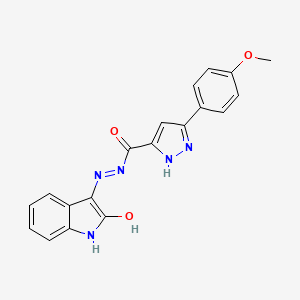![molecular formula C21H24N4 B6054409 N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6054409.png)
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of protein kinases in various biological processes. PP3 was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been used in numerous studies to explore the mechanisms of action of various kinases.
Mécanisme D'action
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is a small molecule inhibitor that works by binding to the ATP-binding site of protein kinases. By binding to this site, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine prevents the kinase from phosphorylating its substrate, thereby inhibiting its activity. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to be a selective inhibitor of Src family kinases, and has also been shown to inhibit the activity of other kinases such as FAK and Abl.
Biochemical and Physiological Effects:
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in various cell types. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been shown to inhibit the adhesion and migration of cells by blocking the activity of FAK. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to induce apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is its selectivity for Src family kinases, which makes it a useful tool for studying the role of these kinases in various biological processes. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is also relatively easy to synthesize and can be used at relatively low concentrations, which minimizes any potential toxic effects. However, one limitation of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is that it is not a completely selective inhibitor, and can also inhibit the activity of other kinases. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. One area of interest is the development of more selective inhibitors that target specific kinases. Another area of interest is the use of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine in combination with other inhibitors or chemotherapeutic agents to enhance their effectiveness. Finally, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine could be used to investigate the role of kinases in various disease processes, such as cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl bromide with 1H-pyrazole-1-carboxaldehyde to produce 3-(1H-pyrazol-1-yl)benzyl bromide. This intermediate is then reacted with N-phenylpiperidin-3-amine in the presence of a base to yield N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. The synthesis of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used extensively in scientific research to study the role of protein kinases in various biological processes. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of Src family kinases in cancer cell proliferation and migration. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been used to study the role of focal adhesion kinase (FAK) in cell adhesion and migration. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of various other kinases in processes such as cell cycle regulation, apoptosis, and signal transduction.
Propriétés
IUPAC Name |
N-phenyl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-8-19(9-3-1)23-20-10-5-13-24(17-20)16-18-7-4-11-21(15-18)25-14-6-12-22-25/h1-4,6-9,11-12,14-15,20,23H,5,10,13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVFZZBITQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B6054357.png)
![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6054358.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6054366.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6054377.png)
![ethyl 4-({[(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6054384.png)
![2-[1-(2-fluorobenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054397.png)

![(2-fluoro-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6054412.png)
![2-methyl-9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054416.png)

![2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone](/img/structure/B6054447.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6054451.png)